4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives
Uniqueness
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 306.36 g/mol
- Key Functional Groups : Imidazo[1,2-a]pyridine, dimethoxyphenol, and isopropylaniline.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 306.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G-Protein-Coupled Receptor Kinase Modulation : The compound is suggested to act as a modulator of G-protein-coupled receptor kinase 5 (GRK5), which plays a critical role in regulating insulin signaling pathways. This modulation may have implications for metabolic diseases such as diabetes and obesity .
- Inhibition of Chitin Synthesis : Research indicates that similar compounds can inhibit chitin synthesis in certain pests, suggesting potential applications in pest control .
- Antioxidant Activity : The presence of the dimethoxyphenol group may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
Case Studies
Recent studies have highlighted the biological effects of related compounds and their mechanisms:
- A study on imidazo[1,2-a]pyridine derivatives demonstrated their potential as GRK5 inhibitors, leading to improved insulin sensitivity in diabetic models .
- Another investigation into phenolic compounds indicated that those with methoxy substitutions exhibited significant antioxidant activity and protective effects against cellular oxidative damage .
Biological Assays
Various assays have been employed to evaluate the biological activity of this compound:
- Ames Test : Preliminary studies suggest that related compounds do not exhibit mutagenic properties in bacterial strains, indicating a favorable safety profile for further development .
- Toxicity Studies : Toxicity assessments have shown that at certain concentrations, these compounds do not induce significant adverse effects in mammalian models .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C25H27N3O3/c1-15(2)17-9-11-19(12-10-17)26-25-23(27-22-8-6-7-16(3)28(22)25)18-13-20(30-4)24(29)21(14-18)31-5/h6-15,26,29H,1-5H3 |
InChI Key |
GVCWXPNFGLBMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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